molecular formula C20H17F2N3O3S2 B2760959 2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893951-41-2

2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Katalognummer: B2760959
CAS-Nummer: 893951-41-2
Molekulargewicht: 449.49
InChI-Schlüssel: YAMICCONNUDLAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a difluoromethylsulfonyl group, a tolyl group, and a thienopyrazole group. The tolyl group is a functional group related to toluene with the general formula CH3C6H4−R . The thienopyrazole group is a heterocyclic compound containing sulfur and nitrogen in the ring.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The tolyl group could be in the ortho, meta, or para position relative to the other substituents on the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research highlighted the potential of sulfonamide derivatives in developing potent and selective COX-2 inhibitors, showcasing the importance of structural modifications for pharmacokinetic profile improvements. The discovery of celecoxib, a phase III clinical trial drug for rheumatoid arthritis and osteoarthritis, exemplifies the therapeutic applications of such chemical entities (Penning et al., 1997).

Antiproliferative Activities

The antiproliferative activities of pyrazole-sulfonamide derivatives were studied, revealing cell-selective effects against rat brain tumor cells (C6). Certain compounds demonstrated broad-spectrum antitumor activities comparable to 5-fluorouracil and cisplatin, highlighting the potential of these derivatives in cancer therapy (Mert et al., 2014).

Glycosylation Methods

Research on glycosyl 2-pyridyl sulfones with alcohols and samarium(III) triflate demonstrated efficient glycoside yields and the utility in preparing di- and trisaccharides. This methodology's selectivity enables the preparation of oligosaccharides via orthogonal glycosylation protocols, contributing to the synthetic toolbox for complex carbohydrate construction (Chang & Lowary, 2000).

Molecular Docking and Density Functional Theory (DFT) Calculations

The synthesis of benzenesulfonamide derivatives and their evaluation for antitumor activity against HepG2 and MCF-7 cell lines were accompanied by molecular docking and DFT calculations. This comprehensive approach not only validated the compounds' structure but also elucidated their potential interactions with biological targets, demonstrating the integration of synthetic chemistry and computational studies in drug discovery (Fahim & Shalaby, 2019).

Eigenschaften

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S2/c1-12-6-8-13(9-7-12)25-18(15-10-29-11-16(15)24-25)23-19(26)14-4-2-3-5-17(14)30(27,28)20(21)22/h2-9,20H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMICCONNUDLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.